N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS No.: 1208970-57-3
Cat. No.: VC4891991
Molecular Formula: C17H14FN3O3
Molecular Weight: 327.315
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1208970-57-3 |
|---|---|
| Molecular Formula | C17H14FN3O3 |
| Molecular Weight | 327.315 |
| IUPAC Name | N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C17H14FN3O3/c1-21-8-2-3-14(17(21)23)16(22)19-10-13-9-15(24-20-13)11-4-6-12(18)7-5-11/h2-9H,10H2,1H3,(H,19,22) |
| Standard InChI Key | UELXLMAYLCWXRQ-UHFFFAOYSA-N |
| SMILES | CN1C=CC=C(C1=O)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F |
Introduction
Structural Characteristics and Chemical Identity
Molecular Architecture
The compound’s structure features three key components:
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Isoxazole Ring: A five-membered heterocycle containing oxygen and nitrogen at positions 1 and 2, respectively. The 5-position is substituted with a 4-fluorophenyl group, introducing electron-withdrawing effects and steric bulk .
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Methyl Dihydropyridine Core: A six-membered 1,2-dihydropyridine ring with a methyl group at position 1 and a ketone at position 2. The partial saturation of the pyridine ring modulates electronic properties and conformational flexibility .
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Carboxamide Linker: A tertiary carboxamide bridges the isoxazole and dihydropyridine moieties, facilitating hydrogen bonding and interactions with biological targets .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1208970-57-3 | |
| Molecular Formula | ||
| Molecular Weight | 327.31 g/mol | |
| IUPAC Name | N-[(5-(4-fluorophenyl)-1,2-oxazol-3-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide |
Synthesis and Reaction Pathways
Mo(CO)6_66-Mediated Ring Expansion
A pivotal synthesis route involves the molybdenum hexacarbonyl (Mo(CO))-mediated rearrangement of methyl 2-(isoxazol-5-yl)-3-oxopropanoates . This method enables the construction of the dihydropyridine core via reductive ring opening and subsequent cyclization.
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Isoxazole Precursor Preparation:
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Ring Expansion:
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Treatment of the isoxazole derivative with Mo(CO) in wet acetonitrile at 60–70°C induces reductive cleavage, yielding an enaminone intermediate.
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Spontaneous cyclization forms the 4-oxo-1,4-dihydropyridine-3-carboxylate scaffold, which is further modified to install the methyl and carboxamide groups .
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Table 2: Comparative Synthesis Yields
| Precursor | Conditions | Yield (%) | Source |
|---|---|---|---|
| Methyl 2-(isoxazol-5-yl)-3-oxopropanoate | Mo(CO), 60°C, 48h | 45–85 | |
| 4-Iodoisoxazole derivatives | Suzuki coupling | 44–98 |
Physicochemical and Spectroscopic Properties
Solubility and Stability
While explicit solubility data are unavailable, the compound’s logP (estimated at ~2.8) suggests moderate lipophilicity, influenced by the fluorophenyl group and carboxamide . The presence of multiple hydrogen-bond acceptors (e.g., carbonyl, isoxazole) enhances aqueous solubility compared to purely aromatic analogs.
Spectroscopic Characterization
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NMR: The -NMR spectrum would display distinct signals for the fluorophenyl aromatic protons (δ 7.2–7.8 ppm), isoxazole methylene (δ 4.5–5.0 ppm), and dihydropyridine methyl group (δ 2.3–2.7 ppm) .
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IR: Stretching vibrations for the amide carbonyl (1680 cm) and pyridone ketone (1720 cm) are characteristic .
Challenges and Future Directions
Synthetic Optimization
Current yields (45–85%) for Mo(CO)-mediated syntheses require improvement . Exploring alternative catalysts (e.g., Ru or Fe complexes) or microwave-assisted reactions could enhance efficiency.
Pharmacological Profiling
In vivo toxicology and ADMET studies are critical next steps. The compound’s metabolic stability, particularly regarding hepatic oxidation of the dihydropyridine ring, remains uncharacterized .
Structural Diversification
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